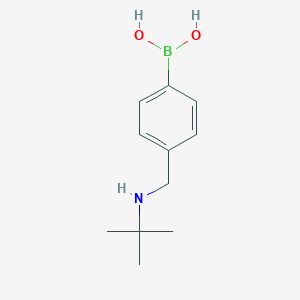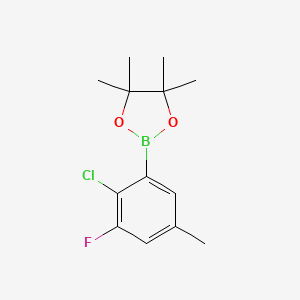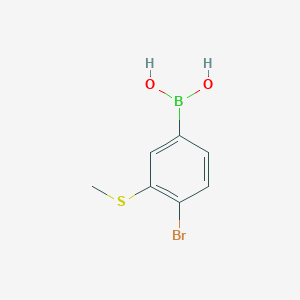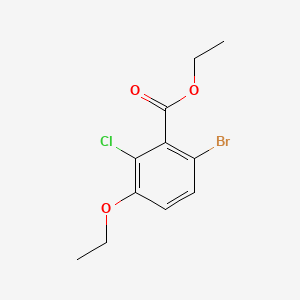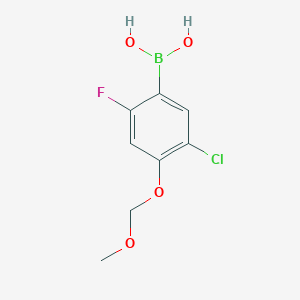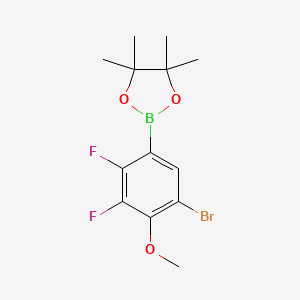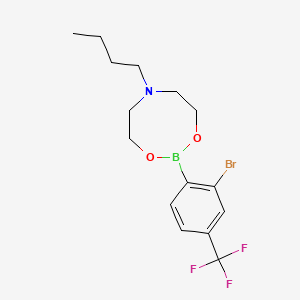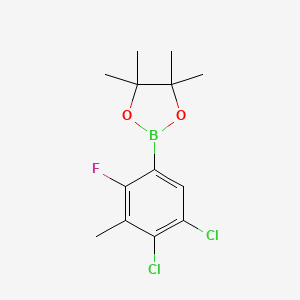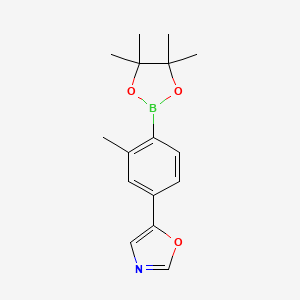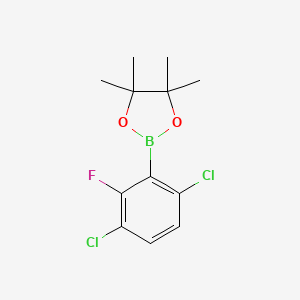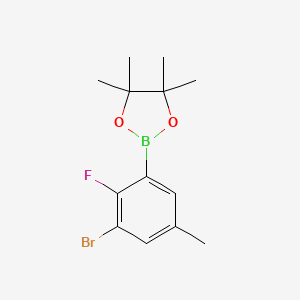
3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry and material science due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . The compound’s molecular structure includes a boronic acid ester group, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-2-fluoro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form boronic acids or other boron-containing compounds.
Reduction Reactions: The compound can be reduced to form boronates or borohydrides.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products:
Aryl-Aryl Coupled Products: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation.
Borohydrides: Formed through reduction.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Medicine:
Diagnostic Agents: Used in the development of boron-containing compounds for medical imaging and diagnostics.
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling process. The reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps . The compound’s unique structure allows it to participate in these reactions efficiently, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 3-Bromo-2-fluoro-5-methylphenylboronic acid
Comparison:
- Reactivity: 3-Bromo-2-fluoro-5-methylphenylboronic acid pinacol ester exhibits higher stability and reactivity compared to its analogs due to the presence of the pinacol ester group.
- Applications: While similar compounds are also used in organic synthesis, the pinacol ester derivative is preferred for its enhanced solubility and ease of handling .
Properties
IUPAC Name |
2-(3-bromo-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPDLOXTWLZCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

